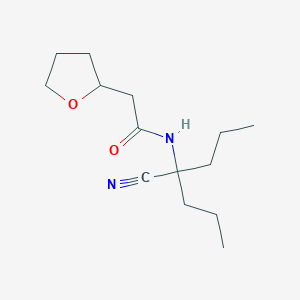
N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. This compound has shown promising results in various studies related to pain management, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide involves the inhibition of this compound, which results in increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to increase the levels of anti-inflammatory cytokines such as IL-10, which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide in lab experiments is its potent inhibitory effect on this compound. This allows for the study of the physiological effects of endocannabinoids in the body, which can provide valuable insights into the pathogenesis of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide. One potential direction is the development of more potent and selective this compound inhibitors, which can provide more specific effects on endocannabinoid signaling pathways. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for this compound can help to improve its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide involves the reaction of 2-(oxolan-2-yl)acetic acid with 1-bromo-3-methylbutane, followed by the reaction with sodium cyanide. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
N-(1-cyano-1-propylbutyl)-2-(oxolan-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been found to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-cyanoheptan-4-yl)-2-(oxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-7-14(11-15,8-4-2)16-13(17)10-12-6-5-9-18-12/h12H,3-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQYSPXAOMTWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B2920210.png)

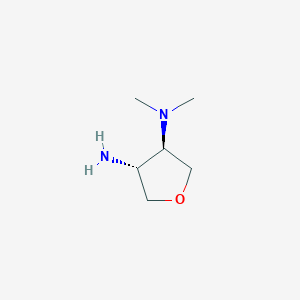
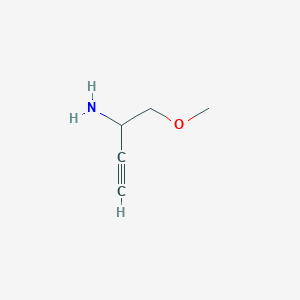
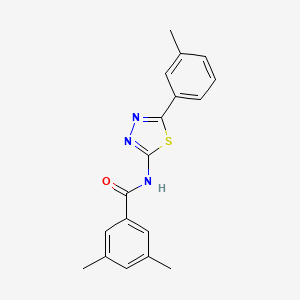
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2920221.png)

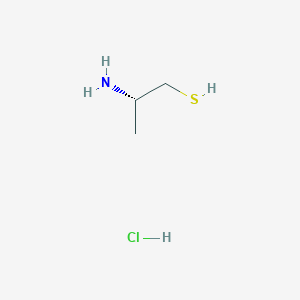
![5-(4-ethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920228.png)


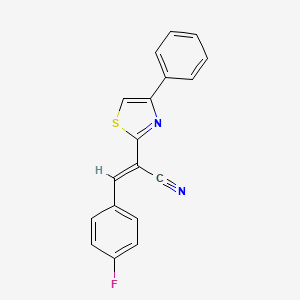
![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)